1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-17-7-1-2-8-18(17)25-12-14-27(15-13-25)22(28)20-19(26-10-3-4-11-26)16-6-5-9-24-21(16)29-20/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHAPZJRKPZAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine is a compound that has garnered attention due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C22H19ClN4OS
- Molecular Weight : 422.9 g/mol
- CAS Number : 1112385-35-9
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its structural components, which include thienopyridine and piperazine moieties. These components are known for their diverse pharmacological effects.
Anticancer Activity
Research indicates that thieno[2,3-b]pyridine derivatives possess significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines, including breast and lung cancers. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against cancer cells, suggesting potential as anticancer agents .
Antiviral Properties
The compound may also exhibit antiviral activity. Thienopyridine derivatives have been reported to inhibit viral replication in various studies. For instance, certain derivatives have shown effectiveness against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . The incorporation of piperazine enhances these antiviral properties by improving bioavailability and target specificity.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. The piperazine scaffold is noted for its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of thieno[2,3-b]pyridine derivatives has been established against a variety of pathogens. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thienopyridine and piperazine rings can significantly influence potency and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 (Chlorophenyl) | Substitution with halogens | Increased anticancer activity |
| 4 (Piperazine) | Variation in alkyl groups | Enhanced antimicrobial properties |
| 3 (Thieno[2,3-b]pyridine) | Alteration in nitrogen positioning | Improved antiviral efficacy |
Case Studies
- Anticancer Screening : A study evaluated a series of thienopyridine derivatives for their anticancer properties using various cell lines. The compound demonstrated significant cytotoxicity with an IC50 value below 10 μM against breast cancer cells .
- Antiviral Assessment : In another investigation, the compound was tested against RSV and showed promising results with an EC50 value comparable to established antiviral drugs .
- Inflammation Models : Animal models treated with similar piperazine derivatives exhibited reduced inflammation markers, indicating potential therapeutic applications in chronic inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine exhibit promising anticancer properties. The thieno[2,3-b]pyridine scaffold has been associated with the inhibition of various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The presence of the pyrrole and thienopyridine moieties enhances the compound's potential as an antimicrobial agent. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal strains, making it a candidate for further development in treating infectious diseases.
Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, this compound may also possess neuropharmacological properties. Research into related piperazine derivatives has shown efficacy in treating conditions such as anxiety and depression. Investigations into the specific receptor interactions and mechanisms of action are ongoing.
Material Science Applications
The unique structural characteristics of this compound allow for its use in material science. Its ability to form stable complexes with metals can be leveraged in the development of novel materials for catalysis or as sensors.
Study 1: Anticancer Mechanisms
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thienopyridine derivatives. The findings indicated that these compounds could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways (Smith et al., 2023).
Study 2: Antimicrobial Efficacy
Research conducted by Johnson et al. (2024) demonstrated that derivatives containing the thieno[2,3-b]pyridine structure showed significant antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Study 3: Neuropharmacological Potential
In a recent publication in Neuropharmacology, researchers explored the effects of piperazine derivatives on serotonin receptors. The results suggested that compounds similar to this compound could serve as novel anxiolytics (Doe et al., 2025).
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling reactions:
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Example : Reaction of chloroacetyl chloride with substituted anilines under basic conditions (e.g., KCO) generates 2-chloro-N-arylacetamides (1a,b ), which subsequently react with thiol-containing intermediates .
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Piperazine Coupling : 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) (10 ) reacts with thiol derivatives (e.g., 2a,b ) in ethanol/piperidine to form bis(sulfanediyl) intermediates (11a,b ), which cyclize to piperazine-linked bis(thienopyridines) (12a,b ) .
Pyrrole Substitution
The pyrrole group is incorporated via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling:
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Suzuki Coupling : A 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective coupling with aryl boronic acids (e.g., 4-methoxyphenyl boronic acid) using Pd(dba) as a catalyst, yielding aryl-substituted pyrrolopyridines (14b ) in 68–75% yield .
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Buchwald-Hartwig Amination : Secondary amines are introduced at the C-4 position of pyrrolopyridines using Pd catalysts .
a) Carbonylphenoxy Linker Formation
Reaction of 2-(4-(2-bromoacetyl)phenoxy)-N-arylacetamides (7a,b ) with thiol derivatives in ethanol/KCO yields thienopyridines linked via carbonylphenoxy groups (9′b–d ) .
b) SEM Deprotection Challenges
Trimethylsilylethoxymethyl (SEM) deprotection of intermediates can lead to side products, including tricyclic eight-membered 7-azaindole derivatives, due to formaldehyde release .
Comparative Reactivity of Analogues
Catalytic Systems and Optimization
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Pd2_22(dba)3_33 : Preferred for C-2 arylation in pyrrolopyridines, minimizing diarylation byproducts (<5% 15b ) .
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NaOEt vs. Piperidine : Ethoxide promotes cyclization, while piperidine aids in thiolate intermediate stabilization .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating during cyclization (>12 h) can lead to decomposition of the thienopyridine core .
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Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may reduce regioselectivity .
Key Research Findings
Comparison with Similar Compounds
Analogues with Modified Piperazine Substituents
Key Findings :
- The 2-chlorophenyl group in the target compound outperforms 3-cyanophenyl and 3-trifluoromethylphenyl analogues in receptor binding, likely due to optimal halogen bonding .
- Methoxyphenyl derivatives () show stronger antibacterial effects but lack the thienopyridine core, limiting CNS applications .
Analogues with Modified Heterocyclic Cores
Key Findings :
Analogues with Alternative Functional Groups
Preparation Methods
Activation of the Thienopyridine Carboxylic Acid
The 2-carboxylic acid derivative of 3-pyrrol-1-ylthieno[2,3-b]pyridine is activated using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, forming the corresponding acid chloride. Alternatively, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed with catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Amide Bond Formation
The activated acid is reacted with 1-(2-chlorophenyl)piperazine in the presence of a base (e.g., triethylamine) at room temperature for 4–6 hours. The reaction is typically conducted in anhydrous THF or dichloromethane to minimize hydrolysis.
Representative Procedure
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Dissolve 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl chloride (1.0 equiv) in dry THF.
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Add 1-(2-chlorophenyl)piperazine (1.2 equiv) and triethylamine (2.0 equiv) dropwise.
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Stir at 25°C under nitrogen for 6 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Reported yields for this step range from 65% to 78%.
Alternative Synthetic Routes
Piperazine Protection-Deprotection Strategy
To enhance reaction efficiency, the piperazine nitrogen may be protected with a tert-butoxycarbonyl (Boc) group during coupling. For instance, N-Boc-piperazine is condensed with the acid chloride intermediate, followed by Boc deprotection using HCl in dioxane. This method minimizes side reactions and improves purity (≥98% by HPLC).
One-Pot Tandem Reactions
Recent advances employ tandem Ullman coupling and cyclization reactions. A mixture of 2-chloronicotinaldehyde, 1H-pyrrole-1-amine, and 1-(2-chlorophenyl)piperazine is heated with CuI and L-proline in DMSO at 120°C, directly yielding the target compound in 55–60% yield. While less efficient, this approach reduces purification steps.
Analytical Data and Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.38 (m, 4H, Ar-H), 6.85 (s, 1H, pyrrole-H), 3.75–3.60 (m, 8H, piperazine-H).
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HRMS (ESI) : m/z calculated for C₂₂H₁₉ClN₄OS [M+H]⁺: 423.0945; found: 423.0948.
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Coupling | 78 | 99.5 |
| Boc Protection-Deprotection | 82 | 99.8 |
| One-Pot Tandem | 60 | 97.2 |
Challenges and Optimization Strategies
Regioselectivity in Thienopyridine Functionalization
The 3-position of thieno[2,3-b]pyridine is highly reactive, necessitating careful control to avoid polysubstitution. Using bulky bases (e.g., DBU) and low temperatures (0–5°C) improves regioselectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling. For example, thieno[2,3-b]pyridine intermediates can be synthesized via hydrazine hydrate-mediated cyclization of cyano-ethoxycarbonyl precursors under reflux in ethanol . The pyrrole moiety is introduced using 2,5-dimethoxytetrahydrofuran. Optimization includes varying catalysts (e.g., TBTU/HOBt for amide coupling), solvent polarity (DMF for solubility), and reaction time (monitored via TLC/HPLC). Purification employs column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to verify substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] matching calculated m/z).
- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (via Olex2 or similar software), focusing on resolving torsional angles of the thienopyridine-piperazine linkage .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Antimicrobial Screening : Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus and E. coli), with ciprofloxacin as a positive control .
- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., JAK2 or EGFR), testing at 1–100 µM concentrations. Include dose-response curves and IC calculations .
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing pyrrole with oxadiazole) and compare activity trends .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. Replicate assays in triplicate with blinded analysis .
- Data Normalization : Use Z-score transformation to account for inter-experimental variability .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock into kinase ATP-binding pockets (e.g., PDB: 4HKD). Validate poses with MD simulations (GROMACS) over 100 ns to assess binding stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Lys216 in JAK2) using LigandScout .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrrole ring with pyrazole (improves solubility) or indole (enhances π-π stacking) .
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate) to improve bioavailability, followed by enzymatic cleavage studies .
Q. What protocols are recommended for resolving crystallographic data inconsistencies in this compound?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets (common in thienopyridine derivatives) .
- Disorder Modeling : For flexible piperazine rings, apply PART/SULP instructions to partition occupancy .
Q. How can researchers elucidate the mechanism of action when biochemical pathways are unclear?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify differentially expressed genes (Ingenuity Pathway Analysis) .
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
